6-Chloro-3-hydrazinyl-4-methylpyridazine
Overview
Description
6-Chloro-3-hydrazinyl-4-methylpyridazine is a chemical compound with the molecular formula C5H7ClN4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds like 3-chloro-6-methylpyridazine have been used in the synthesis of a p38map kinase inhibitor , suggesting that the compound might interact with similar targets.
Mode of Action
It’s worth noting that similar compounds can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This could potentially lead to the formation of substituted aryl- and heteroaryl pyridazines, which might interact with the target proteins in a specific manner.
Biochemical Pathways
Given the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might affect pathways related to inflammation and autoimmune responses.
Pharmacokinetics
According to the search results, 6-Chloro-3-hydrazinyl-4-methylpyridazine has high gastrointestinal absorption . The compound has a log P value of 1.35 (iLOGP), suggesting moderate lipophilicity, which could influence its distribution in the body .
Result of Action
Based on the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might have effects on cellular signaling pathways related to inflammation and autoimmune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydrazinyl-4-methylpyridazine typically involves the reaction of 6-chloro-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, usually in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-hydrazinyl-4-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-hydrazinylpyridazine: Lacks the methyl group at the 4-position.
3-Hydrazinyl-4-methylpyridazine: Lacks the chlorine atom at the 6-position.
6-Chloro-4-methylpyridazine: Lacks the hydrazinyl group at the 3-position.
Uniqueness
6-Chloro-3-hydrazinyl-4-methylpyridazine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66530-55-0 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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